molecular formula C11H10BrN B1319539 1-(4-Bromophenyl)cyclobutanecarbonitrile CAS No. 485828-58-8

1-(4-Bromophenyl)cyclobutanecarbonitrile

Cat. No.: B1319539
CAS No.: 485828-58-8
M. Wt: 236.11 g/mol
InChI Key: DZWFVACFASLQKS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10BrN It is characterized by a bromophenyl group attached to a cyclobutanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclobutanecarbonitrile can be synthesized through a condensation reaction involving bromoacetophenone and hydrocyanic acid ester under suitable reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The cyclobutanecarbonitrile moiety can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylcyclobutanecarbonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

1-(4-Bromophenyl)cyclobutanecarbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its bromophenyl and cyclobutanecarbonitrile groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile
  • 1-(4-Fluorophenyl)cyclobutanecarbonitrile
  • 1-(4-Methylphenyl)cyclobutanecarbonitrile

Uniqueness: 1-(4-Bromophenyl)cyclobutanecarbonitrile is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it valuable for specific applications where brominated compounds are preferred.

Properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFVACFASLQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602579
Record name 1-(4-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-58-8
Record name 1-(4-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium hydride (60% susp. in oil, 12.24 g, 255 mmol) in anhydrous DMSO (240 mL) is added dropwise 2-(4-bromophenyl)acetonitrile (20.0 g, 102 mmol) dissolved in anhydrous DMSO (40 mL). After 45 min, the reaction mixture is cooled to 0° C. and 1,3-dibromopropane (30.9 g, 15.5 mL, 153 mmol) dissolved in anhydrous DMSO (40 mL) is added slowly to maintain the temperature below 45° C. The reaction mixture is stirred overnight at room temperature and poured in cold water (1.2 L). The product is extracted with CH2Cl2 (6×100 mL), dried on MgSO4, filtered and concentrated under reduced pressure. The product is purified by flash chromatography eluting with hexane:EtOAc (100% to 95:5) to provide the expected product 1-(4-bromophenyl)cyclobutanecarbonitrile (9.9 g, 41%) as a yellowish oil. 1H NMR (300 MHz, CHLOROFORM-D): δ 7.57-7.49 (2H, m), 7.33-7.24 (2H, m), 2.89-2.77 (2H, m), 2.66-2.34 (3H, m), 2.15-1.99 (1H, m).
Quantity
12.24 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
15.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of potassium hydroxide (56.5 g) and tetrabutylammonium bromide (2.92 g) in toluene (400 mL) and water (30 mL) was warmed to 70° C. Then, 1,3-dibromopropane (39.0 g) and 2-(4-bromophenyl)acetonitrile (35.5 g) were sequentially added thereto, and the mixture was stirred at 100° C. for 3 hours. After the reaction mixture was cooled to 80° C., heptane (100 mL) was added thereto, and the mixture was further cooled to room temperature. The reaction mixture was filtered and washed with hexane, and the organic layer was separated. The obtained organic layer was washed with saturated sodium chloride, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel chromatography (hexane:ethyl acetate) to give the desired product (24.0 g, yield: 56%) as a colorless oil.
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
35.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
56%

Synthesis routes and methods III

Procedure details

KOH (11.4 g, 204 mmol, 8 eq), water (3.75 mL), 4-bromophenylacetonitrile (5.00 g, 25.5 mmol, 1.0 eq), 1,3-dibromopropane (5.15 g, 25.5 mmol, 1.0 eq), tetrabutylammonium bromide (82 mg, 0.26 mmol, 0.01 eq), and toluene (68 mL) were slowly stirred while heating to 100° C. The biphasic reaction was kept at 100° C. for 30 minutes. The heat was removed, the reaction was slightly cooled, the stirring was then increased to rapid, and then heating continued up to reflux, 115° C. After 1.5 hours at 115° C., the reaction was cooled, diluted with water, and extracted with EtOAc (×3). The combined organics were dried with brine and Na2SO4, and then concentrated in vacuo onto Celite. The resulting material was purified by silica gel chromatography by eluting with a gradient of heptane and EtOAc (0% to 35% EtOAc) to provide Compound [CXXXIV]: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.99-2.15 (m, J=11.52, 9.02, 9.02, 4.40, 4.40 Hz, 1H) 2.34-2.51 (m, 1H) 2.51-2.65 (m, 2H) 2.74-2.89 (m, 2H) 7.21-7.36 (m, 2H) 7.45-7.57 (m, 2H).
Name
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
3.75 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step One
Quantity
82 mg
Type
catalyst
Reaction Step One
Quantity
68 mL
Type
solvent
Reaction Step One

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